molecular formula C6H8Cl2N2O2 B1329273 1,3-Dichloro-5-ethyl-5-methylhydantoin CAS No. 89415-87-2

1,3-Dichloro-5-ethyl-5-methylhydantoin

Cat. No.: B1329273
CAS No.: 89415-87-2
M. Wt: 211.04 g/mol
InChI Key: OFTZZDZZNXTWFO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-ethyl-5-methylhydantoin is a chemical compound with the molecular formula C6H8Cl2N2O2. It is a derivative of hydantoin, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the hydantoin ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Mechanism of Action

Target of Action

1,3-Dichloro-5-ethyl-5-methylhydantoin, also known as 1,3-Dichloro-5-ethyl-5-methylimidazolidine-2,4-dione, is primarily used as an antimicrobial agent . Its primary targets are microorganisms such as bacteria, fungi, and viruses. It acts by disrupting the normal cellular processes of these microorganisms, leading to their death or inhibition.

Mode of Action

The compound works by releasing hypochlorous or hypobromous acid upon decomposition . These acids are potent oxidizing agents that can disrupt the cellular processes of microorganisms. They can cause damage to the cell membrane, inhibit essential enzymes, and disrupt DNA replication, thereby inhibiting the growth of the microorganisms or killing them outright.

Pharmacokinetics

It is also likely that the compound is rapidly decomposed in water, releasing its active components .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the target microorganisms. This leads to a reduction in the number of microorganisms, thereby preventing or treating infections. It should be noted that the compound may cause skin sensitization and burns .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its decomposition and the release of its active components are influenced by the presence of water . Additionally, factors such as pH, temperature, and the presence of organic matter can also affect its antimicrobial activity. It is also worth noting that the compound is classified as hazardous and may pose risks to the environment .

Preparation Methods

1,3-Dichloro-5-ethyl-5-methylhydantoin can be synthesized through several methods. One common synthetic route involves the chlorination of 5-ethyl-5-methylhydantoin. The process typically includes the following steps:

  • Dissolve 5-ethyl-5-methylhydantoin in a suitable solvent.
  • Introduce chlorine gas into the solution under controlled conditions.
  • Maintain the reaction temperature and monitor the progress until the desired level of chlorination is achieved.
  • Isolate and purify the product through filtration and recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with additional considerations for safety and efficiency .

Chemical Reactions Analysis

1,3-Dichloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3-Dichloro-5-ethyl-5-methylhydantoin has several scientific research applications:

Comparison with Similar Compounds

1,3-Dichloro-5-ethyl-5-methylhydantoin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione
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InChI

InChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFTZZDZZNXTWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4035839
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Molecular Weight

211.04 g/mol
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Physical Description

Dry Powder, Halohydantoins: Usually off-white solids; [Reference #1]
Record name 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl-
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CAS No.

89415-87-2
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Record name 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione
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Record name 1,3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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